O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride
Description
O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride is a hydroxylamine derivative featuring a para-substituted trifluoromethyl (-CF₃) group on the phenyl ring. The trifluoromethyl group is electron-withdrawing, conferring unique chemical stability and reactivity to the compound. This molecule is of interest in pharmaceutical and materials science due to the trifluoromethyl group’s ability to enhance metabolic stability and modulate electronic properties in drug candidates .
Properties
Molecular Formula |
C7H7ClF3NO |
|---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
O-[4-(trifluoromethyl)phenyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4H,11H2;1H |
InChI Key |
DLGROYHZHFSTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)ON.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of O-[4-(Trifluoromethyl)phenyl]hydroxylamine Hydrochloride
The compound’s molecular formula (C₇H₇ClF₃NO) and weight (213.58 g/mol) reflect its hybrid aromatic-amine architecture. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the hydroxylamine moiety while increasing lipophilicity—a critical factor in drug design. Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems.
Synthetic Methodologies
Phthalimide Intermediate Route
The most widely documented method involves a two-step sequence starting from N-hydroxyphthalimide (NOP) and 4-(trifluoromethyl)benzyl bromide.
Step 1: Formation of Phthalimide Intermediate
NOP reacts with 4-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 80°C for 6 hours. This nucleophilic substitution yields 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione with a reported yield of 73.2–94.8%.
Step 2: Hydrazinolysis and Salt Formation
The phthalimide intermediate undergoes cleavage with hydrazine monohydrate in tetrahydrofuran (THF)/ethanol (1:1) at 25°C for 1 hour. Subsequent treatment with ethereal HCl precipitates the target compound as an off-white solid. Yields range from 55.3% to 63%, depending on purification techniques.
Key Data Table: Phthalimide Route Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent System | THF/EtOH | DCM/MeOH |
| Reaction Time (Step 2) | 1 hour | 2 hours |
| Yield | 55.3% | 63% |
| Purity (HPLC) | >95% | >98% |
Mitsunobu Reaction Alternative
A patent-derived approach employs the Mitsunobu reaction to couple 4-(trifluoromethyl)benzyl alcohol with N-hydroxyphthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. This method achieves a 26% yield after column chromatography and HCl salt formation, highlighting challenges in scaling due to stoichiometric phosphine usage.
Reaction Mechanism and Kinetic Insights
The phthalimide route proceeds via an SN2 mechanism in Step 1, where the alkoxide ion from NOP displaces bromide from the benzyl bromide. Density functional theory (DFT) studies suggest the trifluoromethyl group’s −I effect accelerates this step by polarizing the C–Br bond. In Step 2, hydrazine attacks the phthalimide carbonyl, forming a tetrahedral intermediate that collapses to release the hydroxylamine.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in:
Scientific Research Applications
O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and substituted phenyl derivatives.
Biology: Employed in the study of enzyme mechanisms, especially those involving hydroxylamine as a substrate or inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile. The hydroxylamine group can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity of the phenyl ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Substituent Variations and Positional Isomerism
Key structural analogs differ in substituent type (e.g., -NO₂, -SCH₃, -F) and substituent position (ortho, meta, para).
Key Observations :
- Substituent Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature increases electrophilicity compared to -SCH₃ (electron-donating) or -F (moderately electron-withdrawing) derivatives .
- Thermal Stability : The meta-CF₃ analog has a documented melting point of 160–170°C, suggesting that the para isomer may have comparable or higher thermal stability due to symmetry .
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